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Compound of Interest

Compound Name: Lapaquistat

Cat. No.: B1674497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Lapaquistat (TAK-475) is a potent, orally bioavailable inhibitor of squalene synthase, a key

enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase, the

target of statins.[1] By inhibiting squalene synthase, Lapaquistat was developed as a

cholesterol-lowering agent with a mechanism of action distinct from statins, aimed at reducing

low-density lipoprotein cholesterol (LDL-C) levels.[1] Despite promising initial results, its

development was halted in later clinical trial phases due to concerns about potential liver

damage at higher doses.[1] This guide provides a comprehensive cross-species comparison of

the efficacy and metabolism of Lapaquistat, supported by experimental data, to aid

researchers and drug development professionals in understanding its pharmacological profile.

Comparative Efficacy of Lapaquistat
Lapaquistat has demonstrated lipid-lowering effects across a range of species, from rodents to

humans. The primary efficacy endpoint in most studies was the reduction of LDL-C or non-

high-density lipoprotein cholesterol (non-HDL-C).

In Vitro Efficacy
The active metabolite of Lapaquistat, known as T-91485 or M-I, is responsible for the inhibition

of squalene synthase.[2] In vitro studies have confirmed its potent inhibitory activity.
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Cell Line/Enzyme Source Parameter Value

Human Skeletal Myocytes
IC50 (Cholesterol

Biosynthesis)
45 nM[2]

Human Primary Hepatocytes
Relative IC50 (Cholesterol

Synthesis)
110 nM[3]

Rat Hepatocytes IC50 (SQS Activity) 1.3 nM[4]

In Vivo Efficacy
Lapaquistat has been evaluated in various animal models and in human clinical trials, showing

a dose-dependent reduction in cholesterol levels.
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Species Model Dosage
Key Efficacy
Results

Rat Wistar Not specified

Dose-dependent

inhibition of hepatic

cholesterol

biosynthesis.[1]

Rabbit WHHLMI 100 mg/kg/day (diet)

-17.8% reduction in

AUC of serum total

cholesterol.[5][6]

200 mg/kg/day (diet)

-30.3% reduction in

AUC of serum total

cholesterol.[5][6]

Dog Beagle Not specified
Demonstrated lipid-

lowering properties.[1]

Marmoset Common 30 mg/kg/day (p.o.)

Lowered plasma non-

HDL cholesterol and

triglycerides.[2]

100 mg/kg/day (p.o.)

Lowered plasma non-

HDL cholesterol and

triglycerides.[2]

Cynomolgus Monkey - Not specified
Demonstrated lipid-

lowering properties.[1]

Human Hypercholesterolemia 50 mg/day
Significant decrease

in LDL-C levels.[1]

(Phase II/III Trials)
100 mg/day

(monotherapy)

-21.6% to -23.4%

reduction in LDL-C.[5]

[7]

100 mg/day (+ statin)

-18.0% reduction in

LDL-C (additional to

statin effect).[5][7]
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Cross-Species Metabolism and Pharmacokinetics
Lapaquistat is a prodrug that is rapidly absorbed and metabolized to its active form, T-91485

(M-I), in vivo.[1][8] The pharmacokinetic profile of the active metabolite is crucial for

understanding its efficacy and potential for toxicity.

Species Dose
Bioavailability
(Parent Drug)

Key
Pharmacokinet
ic Parameters
of Active
Metabolite (T-
91485/M-I)

Primary
Elimination
Route

Rat 10 mg/kg (oral) 3.5%[8][9]

Cmax: 144

ng/mLTmax: 2.0

hrAUC: 1130

ng·h/mL

Fecal[8][9]

Dog 10 mg/kg (oral) 8.2%[8][9]

Cmax: 445

ng/mLTmax: 2.8

hrAUC: 4270

ng·h/mL

Fecal[8][9]

Cynomolgus

Monkey
Not specified Not available Not available Not available

Human Not specified Not available

Pharmacokinetic

characteristics

confirmed to be

similar to animal

studies.[8]

Not specified

Note: In rats, the concentration of the active metabolite M-I in the liver, the primary site of

action, was found to be significantly higher than in the plasma.[8][9]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following

diagrams are provided.
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Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for statins and

Lapaquistat.
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Caption: Generalized experimental workflows for in vivo and in vitro assessment of

Lapaquistat's efficacy.
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Experimental Protocols
In Vitro Cholesterol Synthesis Assay in HepG2 Cells
This protocol outlines a method to determine the in vitro efficacy of Lapaquistat's active

metabolite (T-91485) in inhibiting cholesterol synthesis in a human liver cell line.

1. Cell Culture and Plating:

Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%

fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere

of 5% CO2.

Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere

overnight.

2. Compound Treatment:

Prepare serial dilutions of T-91485 in serum-free DMEM.

Aspirate the culture medium from the cells and replace it with the medium containing

different concentrations of T-91485 or vehicle (DMSO).

Incubate the cells for 2 hours.

3. Radiolabeling:

Prepare a solution of [1-14C] acetic acid sodium salt in serum-free DMEM (final

concentration, e.g., 1 µCi/mL).

Add the radiolabeled medium to each well and incubate for an additional 2 hours.

4. Cell Lysis and Lipid Extraction:

Aspirate the radiolabeled medium and wash the cells twice with ice-cold phosphate-buffered

saline (PBS).

Lyse the cells by adding a solution of chloroform:methanol (2:1, v/v).
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Scrape the cells and transfer the lysate to a glass tube.

Vortex vigorously and centrifuge to separate the phases.

Collect the lower organic phase containing the lipids.

5. Saponification and Sterol Extraction:

Evaporate the organic solvent under a stream of nitrogen.

Resuspend the lipid extract in ethanolic KOH and heat at 60°C for 1 hour to saponify the

lipids.

Add water and extract the non-saponifiable lipids (containing cholesterol) with hexane.

Repeat the hexane extraction three times.

6. Quantification and Data Analysis:

Combine the hexane extracts and evaporate to dryness.

Resuspend the sample in a small volume of a suitable solvent.

Quantify the amount of [14C]-cholesterol using thin-layer chromatography (TLC) followed by

autoradiography or by liquid scintillation counting.

Calculate the percentage of inhibition of cholesterol synthesis for each concentration of T-

91485 compared to the vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the log of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Inhibition of Cholesterol Biosynthesis in Rats
This protocol describes a method to assess the in vivo efficacy of Lapaquistat in inhibiting

hepatic cholesterol synthesis in a rodent model.

1. Animal Acclimation and Dosing:
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Acclimate male Wistar rats for at least one week with free access to food and water.

Fast the rats overnight before the experiment.

Administer Lapaquistat or vehicle control orally by gavage at the desired doses.

2. Radiolabeling:

At a specified time post-dosing (e.g., 1 hour), administer a saline solution of [2-14C] acetate

intravenously via the tail vein (e.g., 20 µCi/rat).

3. Tissue Collection:

One hour after the administration of the radiolabel, euthanize the rats by an approved

method (e.g., CO2 asphyxiation followed by cervical dislocation).

Immediately excise the liver, rinse with ice-cold saline, blot dry, and weigh.

4. Lipid Extraction and Saponification:

Homogenize a portion of the liver in a chloroform:methanol (2:1, v/v) solution.

Extract the total lipids as described in the in vitro protocol.

Saponify the lipid extract with ethanolic KOH.

5. Sterol Extraction and Quantification:

Extract the non-saponifiable lipids with hexane.

Wash the hexane extract with water to remove any remaining water-soluble contaminants.

Evaporate the hexane and dissolve the residue in a scintillation cocktail.

Measure the radioactivity using a liquid scintillation counter.

6. Data Analysis:
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Express the rate of cholesterol synthesis as the amount of [14C] acetate incorporated into

cholesterol per gram of liver per hour.

Calculate the percentage of inhibition of cholesterol synthesis in the Lapaquistat-treated

groups relative to the vehicle-treated control group.

Determine the ED50 (the dose required to achieve 50% of the maximum inhibition) by

plotting the percentage of inhibition against the dose of Lapaquistat.

This comparative guide provides a detailed overview of Lapaquistat's efficacy and metabolism

across various species. The data and protocols presented can serve as a valuable resource for

researchers in the field of lipid-lowering drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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efficacy-and-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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